N-(Pyrrolidin-2-ylmethyl)propan-2-amine
Overview
Description
N-(Pyrrolidin-2-ylmethyl)propan-2-amine is a compound that belongs to the class of organic compounds known as pyrrolidines. These compounds contain a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms.
Preparation Methods
The synthesis of isopropyl-pyrrolidin-2-ylmethyl-amine can be achieved through several synthetic routes. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . This method is known for its regio- and stereoselectivity. Industrial production methods often involve the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone .
Chemical Reactions Analysis
N-(Pyrrolidin-2-ylmethyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Common reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(Pyrrolidin-2-ylmethyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a scaffold for the development of novel drugs targeting various diseases.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets. For example, it can bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in anticancer activity . The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
N-(Pyrrolidin-2-ylmethyl)propan-2-amine can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound has a similar pyrrolidine ring structure but differs in its functional groups and biological activities.
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring but have different substituents that affect their chemical and biological properties.
Prolinol: Another pyrrolidine derivative with distinct stereochemistry and biological profiles.
The uniqueness of isopropyl-pyrrolidin-2-ylmethyl-amine lies in its specific structure and the resulting biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-6-8-4-3-5-9-8/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYMCBUDLMNOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623366 | |
Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093686-48-6 | |
Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.